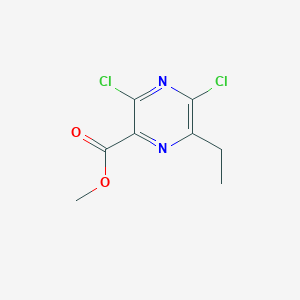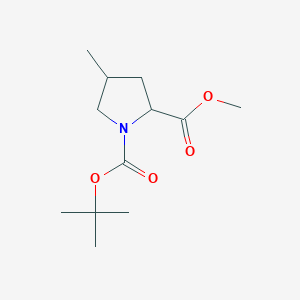
Pyrrolidine-2-carbaldehyde hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolidine-2-carbaldehyde hydrochloride: is a chemical compound that features a pyrrolidine ring with an aldehyde group at the second position and a hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Pyrrolidine-2-carbaldehyde hydrochloride can be synthesized through several methods. One common approach involves the oxidation of pyrrolidine derivatives . For instance, pyrrolidine can be oxidized using reagents such as potassium permanganate or chromium trioxide to yield pyrrolidine-2-carbaldehyde, which can then be converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the cascade reactions of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and subsequent conversion to the hydrochloride salt .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolidine-2-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyrrolidine-2-carboxylic acid.
Reduction: Pyrrolidine-2-methanol.
Substitution: Depending on the nucleophile, various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine-2-carbaldehyde hydrochloride has several applications in scientific research:
Wirkmechanismus
The mechanism by which pyrrolidine-2-carbaldehyde hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
Pyrrolidine-2-one: A lactam derivative of pyrrolidine with a carbonyl group at the second position.
Pyrrolidine-2,5-dione: A dione derivative with carbonyl groups at the second and fifth positions.
Prolinol: A hydroxyl derivative of pyrrolidine with a hydroxyl group at the second position.
Uniqueness: Pyrrolidine-2-carbaldehyde hydrochloride is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to other pyrrolidine derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a versatile building block for the development of novel compounds with diverse biological activities .
Eigenschaften
Molekularformel |
C5H10ClNO |
|---|---|
Molekulargewicht |
135.59 g/mol |
IUPAC-Name |
pyrrolidine-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C5H9NO.ClH/c7-4-5-2-1-3-6-5;/h4-6H,1-3H2;1H |
InChI-Schlüssel |
MCPRMXYBWPXPFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)C=O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




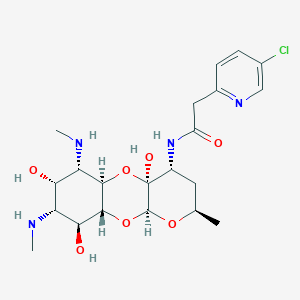
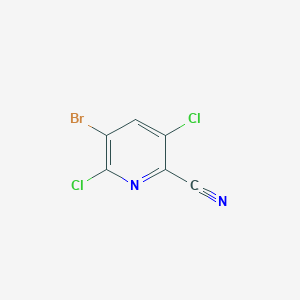
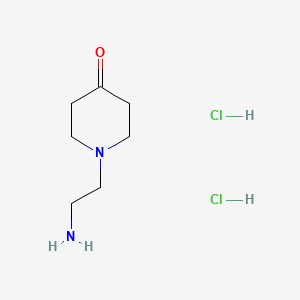

![tert-butyl N-[(E)-1,8-dihydroxy-7-[(2-methylpropan-2-yl)oxycarbonylamino]oct-4-en-2-yl]carbamate](/img/structure/B13914518.png)
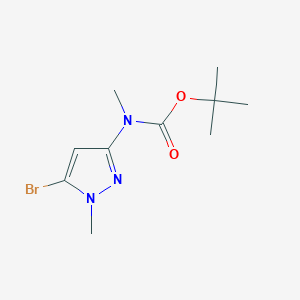

![Methyl pyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13914525.png)
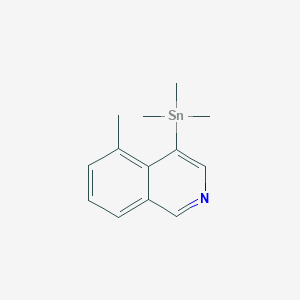
![1-[2-(3-Chlorophenoxy)ethyl]-2-methylpiperazine](/img/structure/B13914531.png)
